molecular formula C10H16N2O B2676302 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1343827-67-7

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B2676302
CAS RN: 1343827-67-7
M. Wt: 180.251
InChI Key: TUZCKTQECDPISK-UHFFFAOYSA-N
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Description

“1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” would consist of a pyrazole ring attached to a cyclopentyl group and an ethan-1-ol group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” would depend on its exact molecular structure. Generally, pyrazole compounds are stable and can exhibit varying degrees of solubility in different solvents .

Scientific Research Applications

Solid-State and Electronic Structure

The study of the crystal structure and electronic properties of pyrazole derivatives, such as 1-(1H-pyrazol-4-yl)ethanone, has been significant in understanding their solid-state assembly and potential electronic applications. The structures exhibit strong intermolecular hydrogen bonds and π interactions, indicating potential for material science applications (Frey, Schoeller, & Herdtweck, 2014).

Structural Characterization and Analysis

The structural characterization and Hirshfeld surface analysis of pyrazoline compounds have been conducted to analyze intermolecular interactions. These studies offer insights into the molecular packing and potential for developing novel materials or compounds with specific properties (Delgado et al., 2020).

Enzyme Inhibitory Activities

Research on new pyrazole-based heterocyclic compounds has shown significant enzyme inhibitory activities. These compounds have been tested against various enzymes, revealing potential therapeutic applications or as tools in biochemical research (Harit et al., 2012).

Antimicrobial Activity

The synthesis of heterocyclic compounds bearing both benzimidazole and pyrazoline motifs has been investigated for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents that can address the growing concern of antibiotic resistance (Desai, Pandya, & Vaja, 2017).

Modular Synthesis and Material Precursors

A novel methodology for synthesizing oligo-(1H-pyrazol-4-yl)-arenes with controllable size and shape opens up new avenues for creating bioactive molecules and material precursors. This research highlights the versatility of pyrazole derivatives in synthesizing complex molecular architectures (Cook et al., 2016).

Insecticidal Evaluation

The synthesis and insecticidal evaluation of pyrazole-based tetrahydropyrimidine derivatives demonstrate potential applications in agriculture. Some compounds exhibited significant mortality against agricultural pests, indicating their potential as novel insecticides (Halim et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer activities .

Safety and Hazards

Without specific safety data for “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol”, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions would likely involve further exploration of the biological activities of “1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol” and related compounds, as well as optimization of their synthesis processes .

properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZCKTQECDPISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol

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